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Compound of Interest

Compound Name: Plumbanone--cerium (1/1)

Cat. No.: B15461428

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the properties of cerium lead oxide (CePbOs), a perovskite
material of interest for various applications. While direct and extensive research on CePbOs is
emerging, this document synthesizes available data and outlines a robust computational
methodology based on established first-principles techniques for similar perovskite oxides.

Introduction to Cerium Lead Oxide

Cerium lead oxide (CePbOs) is a perovskite material that combines the unique electronic
properties of cerium and lead within a flexible crystal structure. The interplay between the f-
electrons of cerium and the p-orbitals of lead and oxygen can give rise to interesting electronic
and optical properties. Quantum chemical calculations, particularly those based on Density
Functional Theory (DFT), are instrumental in predicting and understanding the behavior of such
complex materials at the atomic level. These computational approaches allow for the
investigation of structural stability, electronic band structure, and formation energies, providing
critical insights for the design and development of novel materials.

Quantitative Data Summary

The following tables summarize the key calculated properties of the orthorhombic phase of
cerium lead oxide (space group Cmcm, 63), as reported by the Materials Project.[1] It is
important to note that band gaps are often underestimated by standard DFT functionals.[1]

Table 1: Crystallographic and Thermodynamic Data for CePbOs
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Property Value
Crystal System Orthorhombic
Space Group Cmcm (63)
Lattice Parameter (a) 6.859 A
Lattice Parameter (b) 7.817 A
Lattice Parameter (c) 6.859 A

Lattice Angles (a, B, )

90°, 100.912°, 90°

Formation Energy per Atom

-2.577 eV/atom

Energy Above Hull per Atom

0.376 eV/atom

Decomposition Pathway

CeO:z + PbO

Calculated Density

7.27 glcm?3

Table 2: Electronic and Magnetic Properties of CePbOs

Property

Value

Calculated Band Gap

0.730 eV

Magnetic Ordering

Non-magnetic (NM)

Final Magnetic Moment

0.000 B

Experimental and Computational Protocols

While specific experimental synthesis and characterization protocols for pure CePbOs are not

widely documented in the reviewed literature, a standard computational approach for

perovskite oxides can be detailed. The following methodology is based on common practices in

first-principles calculations for similar materials.[2][3][4][5]

Computational Methodology: Density Functional Theory

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://scholar.valpo.edu/cgi/viewcontent.cgi?article=1867&context=cus
https://www.researchgate.net/publication/370134372_A_DFT_study_of_structural_electronic_and_optical_properties_of_Lead-free_and_Ge_based_cubic_perovskite_RbGeX3_X_I_Br_and_Cl
https://pmc.ncbi.nlm.nih.gov/articles/PMC10658219/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06685a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15461428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

First-principles calculations are typically performed using the Vienna Ab initio Simulation
Package (VASP) or Quantum ESPRESSO.[2][4][5]

» Exchange-Correlation Functional: The electronic exchange and correlation effects are
described using the Generalized Gradient Approximation (GGA) with the Perdew-Burke-
Ernzerhof (PBE) functional.[2][3][4][5] For more accurate band gap calculations, a hybrid
functional such as the Heyd-Scuseria-Ernzerhof (HSEO06) functional can be employed.

o Pseudopotentials: The interaction between the core and valence electrons is represented by
projector-augmented wave (PAW) pseudopotentials.

o Plane-Wave Basis Set: The Kohn-Sham orbitals are expanded in a plane-wave basis set
with a kinetic energy cutoff typically in the range of 400-520 eV. The choice of cutoff energy
should be tested for convergence.

e k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of
the k-point mesh should be carefully converged; a mesh of at least 4x4x4 is a common
starting point for geometry optimization, with a denser mesh for density of states and
electronic structure calculations.

o Geometry Optimization: The crystal structure (both lattice parameters and atomic positions)
is fully relaxed until the forces on each atom are less than a specified tolerance, typically
0.01 eV/A.

o Electronic Structure Calculation: Following geometry optimization, a static self-consistent
field (SCF) calculation is performed to obtain the ground-state electronic structure. This is
followed by non-self-consistent calculations to determine the band structure and density of
states.

Visualizations

The following diagrams illustrate the computational workflow and the logical relationships in the
quantum chemical study of cerium lead oxide.
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Input Definition
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Computational Inputs
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Hubbard U Correction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ADFT study of structural, electronic and optical properties of Lead-free and Ge based
cubic perovskite RbGeX3 (X=1, Br and CI) [passer.garmian.edu.krd]

2. scholar.valpo.edu [scholar.valpo.edu]

3. researchgate.net [researchgate.net]

4. A DFT investigation of lead-free TISnX3 (X = Cl, Br, or I) perovskites for potential
applications in solar cells and thermoelectric devices - PMC [pmc.ncbi.nim.nih.gov]

5. A DFT investigation of lead-free TISnX3 (X = Cl, Br, or I) perovskites for potential
applications in solar cells and thermoelectric devices - RSC Advances (RSC Publishing)
[pubs.rsc.org]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b15461428?utm_src=pdf-body-img
https://www.benchchem.com/product/b15461428?utm_src=pdf-custom-synthesis
https://passer.garmian.edu.krd/article_164887.html
https://passer.garmian.edu.krd/article_164887.html
https://scholar.valpo.edu/cgi/viewcontent.cgi?article=1867&context=cus
https://www.researchgate.net/publication/370134372_A_DFT_study_of_structural_electronic_and_optical_properties_of_Lead-free_and_Ge_based_cubic_perovskite_RbGeX3_X_I_Br_and_Cl
https://pmc.ncbi.nlm.nih.gov/articles/PMC10658219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10658219/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06685a
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06685a
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06685a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15461428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

¢ To cite this document: BenchChem. [Quantum Chemical Calculations for Cerium Lead
Oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15461428#quantum-chemical-calculations-for-
cerium-lead-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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